molecular formula C13H12N2O4 B5142674 3-[(3-pyridinylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-[(3-pyridinylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B5142674
M. Wt: 260.24 g/mol
InChI Key: WKVLWXBEDYOYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-pyridinylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound that has been studied for its potential use in scientific research. This compound is also known as "Pictet-Spengler's reagent" and is used in the synthesis of various natural products.

Mechanism of Action

The mechanism of action of 3-[(3-pyridinylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves the formation of a reactive iminium intermediate. This intermediate can react with nucleophiles, such as amino acids and peptides, forming stable adducts. The resulting adducts can be used for structural analysis, providing valuable information about the biomolecules being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3-pyridinylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid are still being studied. However, this compound has been shown to have low toxicity and good stability, making it a promising tool for scientific research. Additionally, the stable adducts formed by this compound can be used for various applications, including drug discovery and development.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(3-pyridinylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid in lab experiments include its high yield and purity, low toxicity, and stability. Additionally, this compound can be used for the synthesis of various natural products and the formation of stable adducts with biomolecules. However, the limitations of using this compound include the need for a Lewis acid catalyst and the potential for non-specific reactions with other biomolecules.

Future Directions

There are many future directions for the use of 3-[(3-pyridinylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid in scientific research. One potential direction is the development of new synthesis methods for this compound, allowing for greater efficiency and yield. Additionally, this compound could be used in the synthesis of new natural products, providing new opportunities for drug discovery and development. Finally, the stable adducts formed by this compound could be used for structural analysis of various biomolecules, providing valuable information for understanding biological processes.

Synthesis Methods

The synthesis of 3-[(3-pyridinylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves the reaction of pyridine-3-carboxaldehyde with cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is a yellow solid that can be purified by recrystallization. This synthesis method has been optimized for high yield and purity, making it a useful tool for the synthesis of natural products.

Scientific Research Applications

3-[(3-pyridinylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid has been used in scientific research for its ability to form stable adducts with various biomolecules. This compound has been shown to react with amino acids, peptides, and proteins, forming covalent adducts that can be used for structural analysis. Additionally, this compound has been used in the synthesis of various natural products, including alkaloids and terpenoids.

properties

IUPAC Name

3-(pyridin-3-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c16-12(15-7-2-1-5-14-6-7)10-8-3-4-9(19-8)11(10)13(17)18/h1-6,8-11H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVLWXBEDYOYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2C3C=CC(C2C(=O)O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-3-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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